A Technical Guide to the Thiazole Ester C8H11NO2S: Molecular Characteristics, Synthesis, and Applications in Drug Discovery
A Technical Guide to the Thiazole Ester C8H11NO2S: Molecular Characteristics, Synthesis, and Applications in Drug Discovery
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical examination of a specific thiazole ester with the molecular formula C8H11NO2S. We will focus on a representative isomer, Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, to detail its chemical and physical properties, molecular weight, and structural characteristics. This document explores common synthetic strategies for the thiazole ring, explains the rationale behind analytical characterization techniques, and discusses the broad therapeutic potential of thiazole derivatives in modern drug development.[3][4][5] Methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application of this versatile heterocyclic motif.
Introduction: The Significance of Thiazole Esters in Medicinal Chemistry
Thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[2][6] Its rigid, planar structure and capacity for diverse molecular interactions (including hydrogen bonding, and pi-stacking) make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The thiazole ring is a key component in clinically approved drugs such as the anti-inflammatory Meloxicam and the anticancer agent Dasatinib.[3][6]
Thiazole esters, specifically, combine the stability and aromaticity of the thiazole core with the reactive potential of an ester functional group. This ester moiety can serve multiple purposes: it can act as a handle for further synthetic modification, improve the pharmacokinetic profile of a drug candidate, or function as a prodrug that is hydrolyzed in vivo to release an active carboxylic acid. The molecular formula C8H11NO2S represents a class of such esters with significant potential for structural diversification and biological activity screening.
Chemical Identity and Molecular Weight of C8H11NO2S
The molecular formula C8H11NO2S can correspond to several structural isomers. A prime example identified in chemical databases is Ethyl 5-ethyl-1,3-thiazole-2-carboxylate (CAS No. 58333-70-3).[7] Its structure is foundational to understanding its properties.
Molecular Formula and Structure
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Molecular Formula: C₈H₁₁NO₂S
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IUPAC Name: ethyl 5-ethyl-1,3-thiazole-2-carboxylate[7]
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Structure:
Other possible isomers with the same formula include carboxylic acid derivatives like 2-tert-butyl-1,3-thiazole-4-carboxylic acid and 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid, highlighting the structural diversity achievable with this molecular composition.[8][9]
Molecular Weight Calculation
The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
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Average Molecular Weight: Calculated using the weighted average atomic mass of each element.
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Carbon (C): 8 x 12.011 u = 96.088 u
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Hydrogen (H): 11 x 1.008 u = 11.088 u
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Nitrogen (N): 1 x 14.007 u = 14.007 u
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Oxygen (O): 2 x 15.999 u = 31.998 u
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Sulfur (S): 1 x 32.06 u = 32.06 u
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Total Average Mass: 185.24 g/mol (Corresponds to the value listed in PubChem[7])
-
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.
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Total Monoisotopic Mass: 185.05105 Da [7]
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Physicochemical and Computed Properties
The physicochemical properties of a compound dictate its behavior in biological systems, including solubility, absorption, and membrane permeability. The following table summarizes key computed properties for Ethyl 5-ethyl-1,3-thiazole-2-carboxylate.
| Property | Value | Source |
| Molecular Weight | 185.25 g/mol | PubChem[7] |
| Exact Mass | 185.05104977 Da | PubChem[7] |
| XLogP3 | 2.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 67.4 Ų | PubChem[7] |
Expert Insight: The XLogP3 value of 2.3 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability. The polar surface area (TPSA) of 67.4 Ų is well within the typical range for orally bioavailable drugs (generally < 140 Ų), indicating a high probability of good cell permeability.
Synthesis and Characterization
General Synthetic Strategy: Hantzsch Thiazole Synthesis
A classic and highly versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone (or α-haloester) with a thioamide. For a substituted ester like Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, a plausible synthetic route would adapt this core principle.
The diagram below illustrates a conceptual workflow for the synthesis of a generic 2,5-disubstituted thiazole ester, grounded in the Hantzsch methodology.
Caption: Conceptual workflow for Hantzsch thiazole ester synthesis.
Causality in Synthesis: The choice of an α-halo-β-ketoester is critical as it provides the three-carbon backbone for the thiazole ring and incorporates the ester functionality at the C2 position post-cyclization. The thioamide provides the requisite sulfur and nitrogen atoms. Ethanol is a common solvent because it effectively dissolves the reactants and has a suitable boiling point for reflux, providing the activation energy needed for the condensation and subsequent dehydration steps that result in the stable aromatic thiazole ring.
Applications in Drug Development and Research
Thiazole derivatives are investigated for a wide spectrum of therapeutic applications due to their diverse biological activities.[4][10]
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Anticancer Agents: The thiazole ring is a key feature in drugs that inhibit protein kinases, such as Dasatinib.[3] Its ability to form critical hydrogen bonds in the ATP-binding pocket of kinases makes it a valuable scaffold for designing new inhibitors.
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Antibacterial and Antifungal Agents: Many natural and synthetic thiazoles exhibit potent antimicrobial properties.[3][4] The reduced thiazole ring (thiazolidine) is famously part of the penicillin antibiotic family.[11]
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Anti-inflammatory Drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole moiety essential for its activity.[11]
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Antiviral and Antidiabetic Properties: Research has demonstrated the potential of thiazole-based compounds in developing novel treatments for viral infections and diabetes.[4][10]
The logical pathway from a hit compound like C8H11NO2S to a clinical candidate is a multi-step process involving rigorous validation and optimization.
Caption: Logical flow from hit identification to preclinical candidate.
Experimental Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a synthesized batch of Ethyl 5-ethyl-1,3-thiazole-2-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from unreacted starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase and a mobile phase. The use of a C18 (nonpolar) stationary phase is appropriate for a molecule with moderate lipophilicity like our target compound. A gradient elution is chosen to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column in a reasonable timeframe.
Materials:
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HPLC-grade Acetonitrile (ACN)
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HPLC-grade Water
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Formic Acid (FA), analytical grade
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Synthesized C8H11NO2S sample
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Class A volumetric flasks and pipettes
Instrumentation:
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HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Self-Validation: The addition of formic acid improves peak shape by keeping acidic/basic functional groups protonated and provides ions for potential downstream mass spectrometry analysis.
-
-
Standard Preparation:
-
Accurately weigh ~1 mg of the C8H11NO2S reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL (Stock).
-
Perform a serial dilution to create a working standard of 0.1 mg/mL.
-
Expertise: Using a mixed solvent for dissolution prevents the compound from precipitating upon injection into the aqueous mobile phase.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to a final concentration of ~0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 20 15.0 95 17.0 95 17.1 20 | 20.0 | 20 |
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Data Analysis:
-
Run a blank (injection of solvent) to identify any system peaks.
-
Inject the standard to determine the retention time (RT) of the main peak.
-
Inject the synthesized sample.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Conclusion
The thiazole ester C8H11NO2S, exemplified by Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, represents a valuable chemical entity for drug discovery and development. Its favorable physicochemical properties, combined with the proven synthetic accessibility of the thiazole core, make it an attractive starting point for building libraries of bioactive compounds. A thorough understanding of its molecular weight, structure, and analytical characterization is paramount for any research program. The continued exploration of thiazole derivatives promises to yield novel therapeutic agents for a wide range of diseases.[4][5]
References
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